molecular formula C11H12N2O B13640675 1-(4-Isocyanatophenyl)pyrrolidine

1-(4-Isocyanatophenyl)pyrrolidine

Cat. No.: B13640675
M. Wt: 188.23 g/mol
InChI Key: RFEABNJTEGGXJV-UHFFFAOYSA-N
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Description

1-(4-Isocyanatophenyl)pyrrolidine is a pyrrolidine derivative featuring a phenyl ring substituted with an isocyanate (-NCO) group at the para position. Pyrrolidine, a five-membered saturated heterocycle with one nitrogen atom, is a common scaffold in medicinal chemistry and materials science due to its conformational flexibility and ability to participate in hydrogen bonding. The isocyanate group confers high reactivity, making this compound valuable in synthesizing ureas, polyurethanes, and other functional materials.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-(4-isocyanatophenyl)pyrrolidine

InChI

InChI=1S/C11H12N2O/c14-9-12-10-3-5-11(6-4-10)13-7-1-2-8-13/h3-6H,1-2,7-8H2

InChI Key

RFEABNJTEGGXJV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)N=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Isocyanatophenyl)pyrrolidine can be synthesized through a multi-step process. One common method involves the reaction of 4-aminophenylpyrrolidine with phosgene to introduce the isocyanate group. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to manage the exothermic nature of the reactions and to ensure consistent product quality. The process would likely include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Isocyanatophenyl)pyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.

    Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of amines or carbamates.

Common Reagents and Conditions:

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Catalysts: In some cases, catalysts such as tertiary amines or metal complexes may be used to facilitate the reactions.

Major Products Formed:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

Scientific Research Applications

1-(4-Isocyanatophenyl)pyrrolidine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be utilized in the development of polymers and coatings due to its reactive isocyanate group.

    Biological Studies: It may serve as a probe or ligand in studies involving protein interactions or enzyme activity.

Mechanism of Action

The mechanism of action of 1-(4-Isocyanatophenyl)pyrrolidine largely depends on its reactivity with nucleophiles. The isocyanate group is highly electrophilic and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can be exploited to modify proteins or to inhibit enzyme activity by forming stable adducts.

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Pyrrolidine Derivatives

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Key Application Reference
This compound -NCO (para) ~230 Not reported Polymer synthesis -
Chloro-substituted analog (Entry 1) -Cl (para) 466 287 Enzyme inhibition
Nitro-substituted analog (Entry 3) -NO₂ (para) 545 276 Material intermediate
1-(4-(Phenylethynyl)decan-4-yl)pyrrolidine Aliphatic chain Not reported Not reported Hydrophobic materials
Thiazolidin-4-one () Heterocyclic ~300–400 150–200 AChE inhibition

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